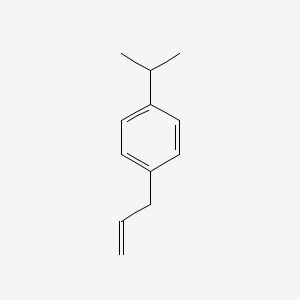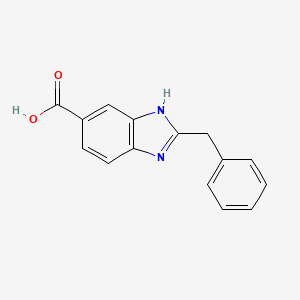
3-(4-Isopropylphenyl)-1-propene
描述
3-(4-Isopropylphenyl)-1-propene, also known as p-cymene, is an organic compound that belongs to the class of aromatic hydrocarbons. It is characterized by a propene group attached to a benzene ring substituted with an isopropyl group at the para position. This compound is commonly found in essential oils of various plants and is used in the fragrance and flavor industry due to its pleasant aroma.
准备方法
Synthetic Routes and Reaction Conditions
3-(4-Isopropylphenyl)-1-propene can be synthesized through several methods, including:
Friedel-Crafts Alkylation: This method involves the alkylation of benzene with propene in the presence of a Lewis acid catalyst such as aluminum chloride.
Dehydrogenation of p-Cymene: This process involves the dehydrogenation of p-cymene using a catalyst such as platinum or palladium at high temperatures.
Industrial Production Methods
In industrial settings, this compound is typically produced through the catalytic dehydrogenation of p-cymene. This method is preferred due to its efficiency and scalability.
化学反应分析
Types of Reactions
3-(4-Isopropylphenyl)-1-propene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form p-cymene hydroperoxide using oxidizing agents such as hydrogen peroxide.
Reduction: The compound can be reduced to form p-cymene using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and catalysts like molybdenum complexes.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).
Major Products
- p-Cymene hydroperoxide. p-Cymene.
Substitution: Various substituted derivatives depending on the substituent used.
科学研究应用
3-(4-Isopropylphenyl)-1-propene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other aromatic compounds and as a solvent in organic reactions.
Biology: Studied for its antimicrobial and antioxidant properties.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of fine chemicals.
作用机制
The mechanism of action of 3-(4-Isopropylphenyl)-1-propene involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: Disrupts microbial cell membranes, leading to cell lysis.
Antioxidant Activity: Scavenges free radicals, preventing oxidative damage to cells.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.
相似化合物的比较
3-(4-Isopropylphenyl)-1-propene can be compared with other similar compounds such as:
4-Isopropylphenol: Similar structure but with a hydroxyl group instead of a propene group.
3-(4-Isopropylphenyl)propanal: Contains an aldehyde group instead of a propene group.
Diethyl (4-isopropylphenyl)phosphonate: Contains a phosphonate group instead of a propene group.
Uniqueness
This compound is unique due to its combination of aromatic and aliphatic properties, making it versatile in various chemical reactions and applications.
属性
IUPAC Name |
1-propan-2-yl-4-prop-2-enylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-4-5-11-6-8-12(9-7-11)10(2)3/h4,6-10H,1,5H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLYEXXCHLBGNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2052102 | |
| Record name | p-Isopropylphenylacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4395-92-0 | |
| Record name | p-Isopropylphenylacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(1R,2R,4S)-7-[(tert-Butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3021769.png)
![4-[(3-Bromobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B3021771.png)

![(-)-Bis[(S)-1-phenylethyl]amine](/img/structure/B3021776.png)
![4,4'-Bis[2-(4-N,N-dimethylaminophenyl)ethenyl]-2,2'-bipyridine](/img/structure/B3021777.png)


![3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde](/img/structure/B3021781.png)


![[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid](/img/structure/B3021784.png)
